Z-Lly-fmk

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

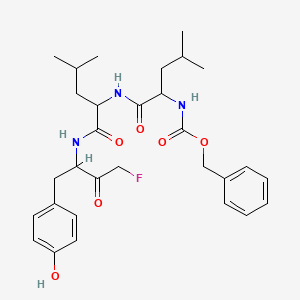

Z-Lly-fmk is a useful research compound. Its molecular formula is C30H40FN3O6 and its molecular weight is 557.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Z-LLY-FMK, also known as Calpain Inhibitor IV, is a potent and selective inhibitor of calpain, a family of calcium-dependent cysteine proteases. This compound has garnered attention for its role in modulating various biological processes, particularly in apoptosis and cellular stress responses. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

This compound specifically inhibits calpain activity, thereby influencing apoptotic pathways in various cell types. Calpains are involved in the cleavage of numerous substrates that regulate apoptosis, including caspases and other signaling molecules. By inhibiting calpain, this compound can reduce apoptosis in conditions where calpain-mediated cleavage is detrimental.

Research Findings

- Hepatocyte Protection : A study demonstrated that treatment with this compound significantly mitigated DTT-induced hepatocyte apoptosis by over 90%. The research indicated that calpain activation was crucial for promoting endoplasmic reticulum (ER) stress-related apoptosis in BRL-3A cells, a rat liver cell line .

- Expansion of Hematopoietic Stem Cells : this compound has been shown to enhance the expansion of CD34+ hematopoietic stem cells in cord blood cultures. The presence of this compound during ex vivo culture resulted in a 30–70 fold increase in cell yield compared to controls. This effect was attributed to reduced apoptosis and improved functionality of the stem cells, which may enhance their engraftment potential .

- Intestinal Apoptosis : In a rat model, this compound was found to inhibit intestinal apoptosis following bile duct ligation. This suggests its potential therapeutic application in conditions involving intestinal injury and stress .

Table 1: Effects of this compound on Cell Types

| Cell Type | Effect Observed | Reference |

|---|---|---|

| BRL-3A Hepatocytes | >90% reduction in apoptosis | |

| CD34+ Stem Cells | 30–70 fold increase in yield | |

| Intestinal Cells | Inhibition of apoptosis post injury |

Case Studies

Case Study 1: Hepatocyte Apoptosis Mitigation

In a controlled laboratory setting, BRL-3A cells were treated with DTT to induce ER stress. Subsequent treatment with this compound resulted in a significant reduction of apoptotic markers such as cleaved caspase-12 and increased cell viability. This study highlights the protective role of this compound against ER stress-induced apoptosis.

Case Study 2: Cord Blood Stem Cell Expansion

A clinical study involving cord blood-derived CD34+ cells assessed the impact of this compound on cell expansion during culture with cytokines. Results indicated that the addition of this compound led to a marked increase in viable CD34+ cells and enhanced multilineage engraftment potential when transplanted into NOD/SCID mice .

Propiedades

Número CAS |

133410-84-1 |

|---|---|

Fórmula molecular |

C30H40FN3O6 |

Peso molecular |

557.7 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C30H40FN3O6/c1-19(2)14-25(28(37)32-24(27(36)17-31)16-21-10-12-23(35)13-11-21)33-29(38)26(15-20(3)4)34-30(39)40-18-22-8-6-5-7-9-22/h5-13,19-20,24-26,35H,14-18H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)/t24-,25-,26-/m0/s1 |

Clave InChI |

JCRSHQCFRMCMOC-GSDHBNRESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Secuencia |

LLY |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Z-LLY-FMK and what is its primary mechanism of action?

A1: this compound (carbobenzoxy-leucyl-leucyl-phenylalaninal-fluoromethyl ketone) is a potent and cell-permeable inhibitor of cysteine proteases, particularly calpains. [, , ] It acts by irreversibly binding to the active site of these enzymes, preventing their proteolytic activity.

Q2: How does this compound impact TNF-alpha-mediated apoptosis in cardiomyocytes?

A2: Research suggests that this compound significantly attenuates TNF-alpha-mediated apoptosis in HL-1 cardiomyocytes. [] This effect is attributed to the inhibition of calpain, a cysteine protease involved in the caspase-12 apoptotic pathway activated by TNF-alpha. This suggests that calpain plays a crucial role in this apoptotic pathway.

Q3: Beyond cardiomyocytes, what other cell types and biological processes has this compound been studied in?

A3: this compound has shown efficacy in reducing parasite burden in a murine model of cysticercosis, suggesting a potential role for cysteine proteinase inhibitors in treating this parasitic infection. [] Additionally, this compound has been shown to suppress Galectin-9 induced apoptosis in T cell lines, indicating its involvement in the calcium-calpain-caspase-1 pathway. []

Q4: How does this compound compare to other calpain inhibitors like ALLM?

A4: While both this compound and ALLM are calpain inhibitors, research indicates some differences in their efficacy. In a study investigating arsenic-induced endothelial dysfunction, ALLM mitigated endothelial cell dysfunction and VE-cadherin disorganization, whereas this compound, a more specific calpain-2 inhibitor, did not show the same protective effect. [] This suggests that calpain-1 might be a more critical player in arsenic-induced vascular endothelial dysfunction.

Q5: What are the potential applications of this compound based on current research?

A5: Research suggests that this compound holds potential therapeutic value in conditions where calpain activity is implicated. This includes cardiovascular diseases like ischemia-reperfusion injury, parasitic infections like cysticercosis, and potentially in modulating immune responses by influencing T cell apoptosis. [, , ] Further research is needed to fully elucidate its therapeutic potential and safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.